3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazabicycloheptane derivative with an acetylating agent. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acetyl group can participate in hydrogen bonding or act as an electrophilic center, facilitating various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
3,6-Diazabicyclo[3.2.0]heptane: Lacks the acetyl group, resulting in different chemical reactivity.
3-Acetyl-2,5-diazabicyclo[2.2.1]heptane: Different bicyclic framework, leading to distinct physical and chemical properties.
Uniqueness
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one is unique due to its specific bicyclic structure and the presence of the acetyl group, which imparts distinct reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one (CAS No. 1427379-60-9) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its interactions with nAChRs, structure-activity relationships (SAR), and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
CAS Number | 1427379-60-9 |
Structure | Chemical Structure |
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that this compound exhibits significant binding affinity for nAChRs, particularly the α4β2 subtype. A study conducted on various derivatives of this compound demonstrated that modifications at the pyridine ring could enhance binding affinities and agonist activities:
- Substituents Impact : Small substituents such as bromo, chloro, and methyl groups on the pyridine ring led to increased binding affinities.
- Selectivity : Many derivatives showed selectivity for the α4β2 subtype over other nAChR subtypes, such as α3β4, indicating potential therapeutic applications in cognitive enhancement and neuroprotection .
Case Studies
- Radiolabeled Tracers : A study involving a radiolabeled derivative ([11C]A-752274) was utilized in positron emission tomography (PET) to visualize α7-nAChR binding in animal models. Results indicated high specificity for α7-nAChR in brain regions such as the thalamus and hippocampus, suggesting that compounds like this compound could be developed for imaging and therapeutic purposes targeting cognitive disorders .
- Structure-Activity Relationship (SAR) Studies : In a comprehensive SAR analysis, various derivatives were synthesized and evaluated for their pharmacological profiles. The studies highlighted that certain configurations of the bicyclic core were more effective at modulating nAChR activity, leading to the identification of several promising candidates for further development .
Pharmacological Profiles
The pharmacological effects of this compound derivatives have been assessed through various in vitro assays:
Compound | Binding Affinity (Ki) | Agonist Activity | Selectivity |
---|---|---|---|
Base Compound | Moderate | Yes | α4β2 > α3β4 |
6-Bromo Derivative | High | Strong | α4β2 |
6-Chloro Derivative | Moderate | Moderate | α4β2 |
These findings suggest that modifications to the core structure can significantly influence both binding affinity and functional activity at nAChRs.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H10N2O2/c1-4(10)9-2-5-6(3-9)8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11) |
InChI Key |
VLWRYFHSBRAHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2C(C1)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.